1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)-
Overview
Description
1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- is a chlorinated biphenyl compound with the molecular formula C₁₃H₆Cl₆O₂S and a molecular weight of 438.97 . This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- involves multiple steps. One common method includes the chlorination of biphenyl followed by sulfonation. The reaction conditions typically involve the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid . Industrial production methods may vary, but they generally follow similar principles with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by nucleophiles like hydroxide ions or amines.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of chlorinated biphenyls in various chemical reactions.
Biology: Research on its biological effects helps in understanding the impact of chlorinated biphenyls on living organisms.
Medicine: Studies on its potential toxicological effects contribute to the development of safety guidelines for handling chlorinated compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. The compound’s chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .
Comparison with Similar Compounds
1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)- can be compared with other chlorinated biphenyls such as:
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Similar in structure but lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
2,2’,3,4’,5’,6-Hexachloro-5-(methylsulfonyl)-1,1’-biphenyl: A closely related compound with similar properties and applications.
This compound’s unique combination of chlorination and sulfonation makes it particularly interesting for research and industrial applications.
Properties
IUPAC Name |
1,2,4-trichloro-5-methylsulfonyl-3-(2,4,5-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)10-4-9(17)12(18)11(13(10)19)5-2-7(15)8(16)3-6(5)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWCJUKMEHKBNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164434 | |
Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149949-88-2 | |
Record name | 3-(Methylsulfonyl)-2,2′,4′,5,5′,6-hexachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149949-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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